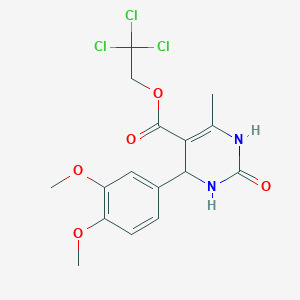![molecular formula C18H13ClN2O2S B5159546 N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5159546.png)
N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as CB-30865, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors that target protein kinases, which are enzymes that play a crucial role in cell signaling pathways.
Wirkmechanismus
N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide can disrupt the signaling pathways that are involved in cell division, inflammation, and other cellular processes. This disruption can lead to the death of cancer cells or the suppression of inflammatory responses.
Biochemical and Physiological Effects:
N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. Inflammatory responses can also be suppressed by N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide, leading to a reduction in cytokine and chemokine production. N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is its specificity for protein kinases, which can make it a useful tool for studying the role of these enzymes in cellular processes. However, its specificity can also be a limitation, as it may not be effective against all types of cancer or inflammatory diseases. Another limitation is that N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the research on N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other therapies. Another direction is to explore its potential as a treatment for other inflammatory diseases, such as multiple sclerosis and psoriasis. Additionally, more research is needed to understand the safety and efficacy of N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide in humans, which could lead to its development as a new therapeutic agent.
Synthesemethoden
The synthesis of N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide involves several steps, including the reaction of 3-chlorobenzoyl chloride with 4-aminophenyl thiophene-2-carboxylate, followed by the addition of sodium hydroxide and acetic acid. The resulting product is then purified through column chromatography to obtain pure N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide. This synthesis method has been optimized to ensure high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications, including its role in cancer treatment. It has been found to inhibit several protein kinases, including the Aurora kinases, which are involved in cell division and are often overexpressed in cancer cells. N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, due to its ability to inhibit certain cytokines and chemokines.
Eigenschaften
IUPAC Name |
N-[4-[(3-chlorobenzoyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c19-13-4-1-3-12(11-13)17(22)20-14-6-8-15(9-7-14)21-18(23)16-5-2-10-24-16/h1-11H,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKJRSDMVPNCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(3-chlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5159474.png)
![(5-{3-methoxy-4-[(4-nitrobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5159478.png)

![2-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5159484.png)
![5-(4-chlorophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone](/img/structure/B5159492.png)
![1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5159500.png)
![N-[2-oxo-2-phenyl-1-(1-pyrrolidinyl)ethyl]-2-furamide](/img/structure/B5159501.png)
![N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5159509.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5159513.png)
![N-({[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5159527.png)
![3-[1-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol trifluoroacetate (salt)](/img/structure/B5159543.png)
![5-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5159551.png)
![methyl 5-methyl-2-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5159559.png)
